4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC14760402
Molecular Formula: C23H20BrN5OS
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20BrN5OS |
|---|---|
| Molecular Weight | 494.4 g/mol |
| IUPAC Name | 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C23H20BrN5OS/c1-28-18-5-3-2-4-16(18)26-20(28)10-11-29-12-19(30)21(22(29)25)23-27-17(13-31-23)14-6-8-15(24)9-7-14/h2-9,13,25,30H,10-12H2,1H3 |
| Standard InChI Key | CPWGCWVDMLOSLH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CCN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
Introduction
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol represents a complex heterocyclic structure with potential biological and pharmacological significance. It combines a thiazole ring with a bromophenyl group and benzimidazole moiety, making it a promising candidate for antimicrobial, anticancer, and other therapeutic applications.
Structural Features
The compound consists of:
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A thiazole ring substituted with a bromophenyl group.
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A benzimidazole moiety, known for its biological activity.
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A pyrrolidine backbone, functionalized with an imino and hydroxyl group.
These features suggest the potential for interaction with biological targets such as enzymes or receptors through hydrogen bonding, π–π stacking, and hydrophobic interactions.
Synthesis Pathways
While specific synthesis data for this compound was not directly available in the search results, related methodologies provide insight into plausible synthetic routes. Below is a general outline based on similar compounds:
General Synthetic Steps
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Formation of the Thiazole Core:
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Incorporation of Benzimidazole:
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Construction of the Pyrrolidine Ring:
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Employ cyclization reactions that incorporate ethylenediamine derivatives and hydroxyl functionalities to form the pyrrolidine backbone.
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Final Functionalization:
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Introduce the imino group through Schiff base formation or amination reactions.
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Biological Activity
The structural components of this compound suggest diverse biological activities:
Antimicrobial Potential
The thiazole ring and bromophenyl group have been associated with antimicrobial properties in related compounds . These groups disrupt microbial enzymes or cell walls by targeting specific binding sites.
Antioxidant Activity
Hydroxyl groups in heterocyclic compounds often contribute to free radical scavenging activity, which could make this compound a potential antioxidant agent .
Molecular Docking and ADME Studies
Although specific docking studies for this compound were not found, related compounds have shown:
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High binding affinity to enzymes like topoisomerase or kinases.
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Favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, including good solubility and cell permeability .
Table: ADME Profile (Hypothetical Based on Related Compounds)
| Property | Value/Prediction |
|---|---|
| Solubility | Moderate in aqueous media |
| Lipophilicity (LogP) | ~3–4 |
| Bioavailability | High |
| Toxicity | Low/moderate |
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